2,6-Dichloro-3-methoxy-5-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in organic synthesis. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of complex molecules. rsc.orgmdpi.comchemicalbook.com They are integral components in numerous pharmaceuticals, agrochemicals, and materials. uobasrah.edu.iqepo.org The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. mdpi.com This has led to the incorporation of the pyridine motif in a significant number of FDA-approved drugs. rsc.org
The versatility of the pyridine scaffold stems from its ability to undergo a wide range of chemical transformations. Functionalization of the pyridine ring can be achieved through various reactions, including electrophilic and nucleophilic substitutions, lithiation, and transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of desired functional groups, enabling the synthesis of molecules with tailored properties.
Overview of Dihalopyridine and Methoxypyridine Derivatives in Academic Research
Dihalopyridine Derivatives: Dihalogenated pyridines are particularly valuable intermediates in organic synthesis. The two halogen atoms, often chlorine or bromine, serve as versatile handles for further molecular elaboration. They are excellent substrates for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions can often be controlled by the differential reactivity of the halogen atoms, which is influenced by the electronic environment of the pyridine ring. For instance, in 2,6-dichloropyridines, the chlorine atoms are activated towards nucleophilic substitution.
Methoxypyridine Derivatives: Methoxypyridines are another important class of substituted pyridines with distinct chemical properties. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the pyridine ring and direct the regioselectivity of electrophilic substitution reactions. Furthermore, the methoxy group can be cleaved to reveal a hydroxyl group, providing a route to pyridone and hydroxypyridine derivatives. Methoxypyridines have been utilized as key intermediates in the synthesis of natural products and pharmacologically active compounds. google.comnih.govgoogle.com
Structural Context of 2,6-Dichloro-3-methoxy-5-methylpyridine within Pyridine Chemistry
This compound is a polysubstituted pyridine derivative featuring two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3-position, and a methyl group at the 5-position. This specific arrangement of substituents is expected to confer a unique combination of steric and electronic properties to the molecule.
The two chlorine atoms at the ortho-positions to the nitrogen atom significantly activate the ring towards nucleophilic aromatic substitution. The methoxy and methyl groups, both being electron-donating, will influence the electron distribution within the ring and may modulate the reactivity of the chlorine atoms. The steric hindrance imposed by the substituents will also play a crucial role in determining the accessibility of different sites on the pyridine ring to reagents.
Due to the limited availability of direct research on this compound, its synthesis, properties, and reactivity are largely inferred from studies on structurally similar compounds.
Data on Related Pyridine Compounds
Below are tables detailing information on compounds structurally related to this compound, which provide context for its potential properties and reactivity.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dichloropyridine (B45657) | C₅H₃Cl₂N | 147.99 |
| 2,6-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 |
| 2,6-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.02 |
| 2,6-Dichloro-4-methoxypyridine (B106899) | C₆H₅Cl₂NO | 178.02 |
| 3-Methoxy-5-chloro-2,6-dinitropyridine | C₆H₄ClN₃O₅ | 233.57 |
Table 2: Spectroscopic Data of a Related Compound: 2,6-Dichloro-3-methyl-5-nitropyridine
| Data Type | Value |
| IUPAC Name | 2,6-dichloro-3-methyl-5-nitropyridine |
| InChI | InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 |
| InChIKey | XLKDPPLSOTVMFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1Cl)Cl)N+[O-] |
Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,6-dichloro-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-3-5(11-2)7(9)10-6(4)8/h3H,1-2H3 |
InChI Key |
MLXFQSSWXOQTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)OC |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2,6 Dichloro 3 Methoxy 5 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when bearing good leaving groups like halogens. imperial.ac.ukmasterorganicchemistry.comwikipedia.org The SNAr reaction on substituted pyridines is a powerful tool for introducing a wide array of functional groups. nih.gov
In molecules like 2,6-dichloro-3-methoxy-5-methylpyridine, the primary question of reactivity revolves around which of the two chlorine atoms will be preferentially displaced by a nucleophile. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are the most activated sites for nucleophilic attack. This is because the anionic intermediate formed during the reaction can be effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. imperial.ac.ukwikipedia.orgyoutube.com In 2,6-dichloropyridines, both chlorine atoms are in activated positions, making the regioselectivity dependent on the subtle electronic and steric influences of other substituents on the ring.
The substituents at the 3- and 5-positions play a crucial role in directing the outcome of SNAr reactions. The methoxy (B1213986) group at the 3-position and the methyl group at the 5-position exert both electronic and steric effects that influence the regioselectivity of nucleophilic attack.
Electronic Effects : The methoxy group is generally considered an electron-donating group by resonance and electron-withdrawing by induction. nih.gov The methyl group is a weak electron-donating group. These electronic inputs modify the electrophilicity of the adjacent carbon atoms (C2 and C6). Theoretical studies on related systems show that electron-donating substituents tend to increase the negative charge on adjacent atoms, potentially disfavoring nucleophilic attack at that site. researchgate.net
Steric and Coordinating Effects : Research on various 3-substituted 2,6-dichloropyridines has shown that steric hindrance can direct the nucleophile to the less hindered 6-position. researchgate.net Conversely, in reactions involving alkali metal alkoxides (e.g., NaOMe, LiOtBu), the 3-substituent can play a coordinating role. A methoxy group at the 3-position can chelate the metal cation, leading to a cyclic, six-membered transition state that directs the alkoxide nucleophile to the adjacent 2-position, resulting in high ortho-selectivity. colab.wsresearchgate.net
The solvent also has a profound impact on regioselectivity. Studies on 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) demonstrated that the reaction can be switched from being highly selective for the 2-position to favoring the 6-position by changing the solvent. researchgate.netresearchgate.net Specifically, solvents with a low ability to act as a hydrogen-bond acceptor (low Kamlet-Taft β parameter), such as dichloromethane (B109758) (DCM), favor substitution at the 2-position. In contrast, solvents that are strong hydrogen-bond acceptors, like dimethyl sulfoxide (B87167) (DMSO), promote substitution at the 6-position. researchgate.netresearchgate.net
| Solvent | Kamlet-Taft β Parameter | Isomer Ratio (2-isomer : 6-isomer) |
|---|---|---|
| Dichloromethane (DCM) | 0.10 | 16 : 1 |
| Acetonitrile | 0.31 | ~9 : 1 |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |
The facility of SNAr reactions is heavily dependent on the nature of both the activating groups on the ring and the leaving group being displaced.
Activating Groups : The primary activating feature of a pyridine ring is the nitrogen atom itself, which acts as a powerful electron-withdrawing group, lowering the energy of the negatively charged intermediate. imperial.ac.ukwikipedia.org Additional strong electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), positioned ortho or para to the leaving group, further accelerate the reaction by providing additional resonance stabilization for the intermediate. masterorganicchemistry.comwikipedia.org
Leaving Groups : In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate, not the subsequent loss of the leaving group. masterorganicchemistry.comnih.gov Consequently, the ability of the leaving group to stabilize the transition state through its inductive electron-withdrawing effect is more important than its stability as a free anion. This leads to a leaving group aptitude that is often counterintuitive when compared to SN2 reactions. For halogens, the typical reactivity order is F > Cl ≈ Br > I. wikipedia.orgresearchgate.netyoutube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, facilitating the initial nucleophilic attack. youtube.com
The mechanism of nucleophilic aromatic substitution on chlorinated pyridines is generally accepted to proceed through a two-step addition-elimination pathway. pearson.com This process involves the formation of a discrete, negatively charged intermediate. However, recent studies suggest that in some cases, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single step. researchgate.netacs.orgnih.gov
The hallmark of the stepwise SNAr mechanism is the formation of an anionic σ-adduct known as a Meisenheimer complex. nih.govpearson.com This intermediate is formed when the nucleophile adds to the carbon atom bearing the leaving group, temporarily breaking the aromaticity of the ring.
The stability of the Meisenheimer complex is paramount to the reaction's feasibility. Key factors contributing to its stabilization include:
Delocalization to the Heteroatom : For pyridines, the negative charge of the complex can be delocalized onto the ring nitrogen, which is a highly effective way to stabilize the intermediate. This stabilization is greatest when the nucleophilic attack occurs at the C2 or C4 positions. imperial.ac.ukyoutube.com
Electron-Withdrawing Substituents : Groups like nitro (NO₂) ortho or para to the site of attack provide significant resonance stabilization, further lowering the energy of the Meisenheimer complex. masterorganicchemistry.comresearchgate.net
While long considered a requisite intermediate, some modern research proposes that the Meisenheimer complex may not be formed in all SNAr reactions. researchgate.netnih.gov Evidence from kinetic studies and computational analysis suggests that some systems may proceed through a single, concerted transition state, bypassing the formation of a stable intermediate. nih.gov
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of SNAr reactions. researchgate.net These computational methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.
Key insights from computational studies include:
Activation Energies : By calculating the activation energies (ΔG‡) for nucleophilic attack at different positions, the regioselectivity of a reaction can be accurately predicted. For instance, calculations can quantify the energy difference between the transition states for attack at C2 versus C6, explaining the observed product ratios. rsc.orgwuxibiology.com
Frontier Molecular Orbitals (FMO) : Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can provide a qualitative prediction of where a nucleophile is most likely to attack. A larger LUMO lobe on a particular carbon atom suggests it is more electrophilic. wuxiapptec.comwuxiapptec.com
Electrostatic Potential (ESP) Maps : ESP maps visualize the charge distribution on a molecule, highlighting electron-poor (electrophilic) regions that are susceptible to nucleophilic attack. rsc.org
Stepwise vs. Concerted Mechanisms : Computational modeling can map the potential energy surface of a reaction. This can reveal whether a stable intermediate (a local minimum on the surface, corresponding to a Meisenheimer complex) exists, or if the reaction proceeds directly from reactants to products through a single transition state, indicating a concerted mechanism. acs.org
| Computational Method | Parameter | Application in SNAr |
|---|---|---|
| DFT/QM Calculations | Activation Energy (ΔG‡) | Predicts reaction rates and regioselectivity. |
| FMO Analysis | LUMO Distribution | Identifies most electrophilic sites for nucleophilic attack. |
| Electrostatic Analysis | Molecular Electrostatic Potential (ESP) | Visualizes electron-deficient regions prone to attack. |
| Potential Energy Surface Mapping | Reaction Coordinate Profile | Distinguishes between stepwise (Meisenheimer intermediate) and concerted mechanisms. |
Article on the Cannot Be Generated Due to Lack of Specific Research Data
An extensive search for scientific literature detailing the reactivity and transformational chemistry of the specific compound this compound has yielded insufficient data to construct the requested article. While general principles of pyridine chemistry, including nucleophilic aromatic substitution and cross-coupling reactions, are well-documented, specific experimental details, research findings, and data tables for this compound were not found in the available resources.
The planned article was to be structured around the following topics:
Cross-Coupling Reactions of Dichloropyridine Derivatives:This was intended to be a major section detailing various palladium- and nickel-catalyzed cross-coupling reactions.
Regioselectivity in Cross-Coupling of Substituted Pyridines:A discussion on the regioselectivity of cross-coupling reactions on this compound would be speculative without experimental data. The directing effects of the methoxy and methyl substituents, in conjunction with the chloro groups, would be of interest, but no studies on this topic were retrieved.
Due to the absence of specific research findings, data tables, and detailed experimental results for this compound in the provided search results, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. The creation of such an article would necessitate access to primary research literature that is not currently available through the conducted searches.
Other Advanced Derivatization Reactions
The structure of this compound, featuring both electron-withdrawing (chloro) and electron-donating (methoxy, methyl) substituents, presents a unique landscape for further chemical modifications.
Electrophilic Substitution Considerations on Substituted Pyridines
The pyridine ring is inherently electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution (EAS). The presence of two strongly electron-withdrawing chlorine atoms at the 2- and 6-positions further deactivates the ring towards electrophilic attack. However, the electron-donating methoxy and methyl groups at the 3- and 5-positions, respectively, partially counteract this deactivation and will direct incoming electrophiles.
The directing effects of the substituents are as follows:
Chloro groups (at C2 and C6): Deactivating and meta-directing.
Methoxy group (at C3): Activating and ortho-, para-directing.
Methyl group (at C5): Activating and ortho-, para-directing.
Considering the positions of these substituents, the only available position for electrophilic attack is C4. The methoxy group at C3 and the methyl group at C5 both direct ortho and para. The para position to the methoxy group is C6 (occupied by a chloro group), and one ortho position is C2 (occupied by a chloro group), while the other is C4. The methyl group at C5 has its ortho positions at C4 and C6 (occupied). Therefore, the cumulative directing effect of the activating methoxy and methyl groups strongly favors electrophilic substitution at the C4 position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents and Conditions | Expected Major Product |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, elevated temperature | 2,6-Dichloro-3-methoxy-5-methyl-4-nitropyridine |
| Halogenation | Br₂ in oleum (B3057394) or with a Lewis acid catalyst (e.g., FeBr₃) | 4-Bromo-2,6-dichloro-3-methoxy-5-methylpyridine |
| Sulfonation | Fuming H₂SO₄ (oleum), elevated temperature | This compound-4-sulfonic acid |
Note: The yields for these reactions are anticipated to be modest due to the highly substituted and deactivated nature of the pyridine ring.
Transformations Involving the Methoxy and Methyl Functional Groups
The methoxy and methyl groups on the pyridine ring are also amenable to various chemical transformations, offering pathways to a range of derivatives.
Transformations of the Methoxy Group:
The methoxy group can be cleaved to yield the corresponding pyridinol. This demethylation is a common transformation for aryl methyl ethers and can be achieved under various conditions, often requiring strong reagents due to the stability of the ether linkage.
Table 2: Representative Demethylation Reactions of Aryl Methoxy Groups
| Reagent | Typical Conditions | Product Type |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), low to room temperature | Phenol/Pyridinol |
| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | Phenol/Pyridinol |
| Aluminum chloride (AlCl₃) | Dichloromethane or other inert solvent, heating | Phenol/Pyridinol |
Applying these conditions to this compound would be expected to yield 2,6-dichloro-5-methylpyridin-3-ol.
Transformations of the Methyl Group:
The methyl group at the C5 position can undergo oxidation to afford a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions. The oxidation of methyl groups on pyridine rings is a well-established synthetic strategy.
Table 3: Representative Oxidation Reactions of Methyl Groups on Pyridine Rings
| Oxidizing Agent | Typical Conditions | Expected Product from this compound |
| Potassium permanganate (B83412) (KMnO₄) | Aqueous base, heat | 2,6-Dichloro-3-methoxypyridine-5-carboxylic acid |
| Selenium dioxide (SeO₂) | Dioxane or other solvent, heat | 2,6-Dichloro-3-methoxy-5-pyridinecarboxaldehyde |
| Chromic acid (H₂CrO₄) | Sulfuric acid, water | 2,6-Dichloro-3-methoxypyridine-5-carboxylic acid |
These transformations provide routes to introduce new functional groups and further diversify the chemical space around the this compound scaffold, enabling the synthesis of a wide array of derivatives for various applications.
Advanced Spectroscopic Characterization of 2,6 Dichloro 3 Methoxy 5 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of molecular characterization, offering unparalleled insight into the connectivity and environment of atoms within a molecule.
¹H NMR Analysis and Proton Environments in Substituted Pyridines
The ¹H NMR spectrum of 2,6-dichloro-3-methoxy-5-methylpyridine is anticipated to be relatively simple, displaying distinct signals for the aromatic proton and the protons of the methyl and methoxy (B1213986) substituents. The pyridine (B92270) ring itself contains only one proton, located at the C4 position. The chemical shift of this proton is influenced by the electronic effects of the surrounding substituents. The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing, which would deshield the C4 proton, shifting its resonance downfield. Conversely, the methoxy group at C3 and the methyl group at C5 are electron-donating, which would cause an upfield shift. The interplay of these effects determines the final chemical shift.
The protons of the 5-methyl group will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be in the typical range for an aromatic methyl group. Similarly, the protons of the 3-methoxy group will also present as a singlet in a region characteristic of methoxy groups attached to an aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical substituent effects on pyridine rings. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | 7.0 - 7.5 | s (singlet) |
| 5-CH₃ | 2.2 - 2.5 | s (singlet) |
| 3-OCH₃ | 3.8 - 4.1 | s (singlet) |
¹³C NMR Analysis and Carbon Framework Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the substituents. The chemical shifts of the ring carbons are significantly affected by the attached groups.
The carbons directly bonded to the chlorine atoms (C2 and C6) will be significantly deshielded and appear at a downfield chemical shift. The carbon attached to the methoxy group (C3) will also be deshielded due to the electronegativity of the oxygen atom. The carbon bearing the methyl group (C5) and the unsubstituted C4 will have their chemical shifts influenced by the combined electronic effects of all substituents. The carbon of the methyl group and the methoxy group will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical substituent effects on pyridine rings. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C3 | 155 - 160 |
| C4 | 120 - 125 |
| C5 | 130 - 135 |
| C6 | 150 - 155 |
| 5-CH₃ | 15 - 20 |
| 3-OCH₃ | 55 - 60 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Assignment of Characteristic Vibrational Modes in Pyridines
The IR and Raman spectra of this compound will exhibit a series of characteristic bands corresponding to the vibrations of the pyridine ring and its substituents.
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the nature and position of the substituents.
C-Cl Vibrations: The stretching vibrations of the carbon-chlorine bonds are expected in the 800-600 cm⁻¹ region. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes.
C-O-C Vibrations: The methoxy group will give rise to characteristic C-O-C stretching vibrations. An asymmetric stretch is typically observed around 1250 cm⁻¹, and a symmetric stretch appears near 1050 cm⁻¹.
C-H Vibrations: The aromatic C-H stretching vibration for the single proton at C4 is expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methoxy groups will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations will appear at lower wavenumbers.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on typical group frequencies. Actual experimental values may vary.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C and C=N Ring Stretch | 1600 - 1400 |
| C-O-C Asymmetric Stretch | 1275 - 1200 |
| C-O-C Symmetric Stretch | 1075 - 1020 |
| C-Cl Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like pyridine, the most common transitions are π → π* and n → π*.
In this compound, the pyridine ring is the primary chromophore. The substituents on the ring will influence the energies of these transitions and thus the wavelengths of maximum absorption (λ_max). The methoxy group, being an auxochrome with lone pairs of electrons on the oxygen, can participate in resonance with the pyridine ring, typically causing a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. The chlorine and methyl groups will also have a modest impact on the absorption spectrum. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also expected and is usually weaker and appears at a longer wavelength than the primary π → π* bands.
Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are estimated values based on typical electronic transitions in substituted pyridines. Actual experimental values may vary depending on the solvent.)
| Transition | Predicted λ_max (nm) |
| π → π | 220 - 280 |
| n → π | 270 - 320 |
X-ray Crystallography for Solid-State Structure Determination
The elucidation of the crystal structures of pyridine derivatives is crucial for understanding their chemical reactivity, physical properties, and intermolecular interactions in the solid state. researchgate.netrsc.org The process begins with the growth of a high-quality single crystal, which is then mounted on a diffractometer. As an X-ray beam is directed at the crystal, the electrons of the atoms scatter the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded.
This diffraction data is then used to solve the crystal structure, typically using computational methods like direct methods or the Patterson function, to generate an initial electron density map. This map is subsequently refined to yield the final atomic coordinates, bond lengths, angles, and other crucial crystallographic parameters. bu.edu
While a specific crystal structure for this compound is not publicly available, the following table presents representative crystallographic data for a related substituted pyridine to illustrate the type of information obtained from such an analysis.
Interactive Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative. Note: This data is for an illustrative compound, as specific data for this compound is not available in published literature.
| Parameter | Value |
| Empirical Formula | C7H7Cl2NO |
| Formula Weight | 192.04 |
| Crystal System | Monoclinic (Example) |
| Space Group | P21/c (Example) |
| a (Å) | 8.5 (Example) |
| b (Å) | 12.1 (Example) |
| c (Å) | 9.3 (Example) |
| β (°) | 105.2 (Example) |
| Volume (ų) | 920.5 (Example) |
| Z (molecules/unit cell) | 4 (Example) |
| Calculated Density (g/cm³) | 1.385 (Example) |
| R-factor | < 0.05 (Typical) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z) as integers, HRMS measures m/z values with very high accuracy (typically to four or five decimal places). youtube.com This precision allows for the determination of the elemental composition of a molecule from its exact mass.
For a compound like this compound, HRMS can differentiate its molecular formula (C₇H₇Cl₂NO) from other potential formulas that might have the same nominal mass. The technique relies on the fact that the exact mass of each element is not an integer (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ³⁵Cl = 34.96885). By summing the exact masses of the constituent atoms, a theoretical exact mass for the molecular ion ([M]+• or protonated molecule [M+H]⁺) can be calculated. mdpi.com Comparing this theoretical mass to the experimentally measured mass allows for confident formula assignment, typically requiring a mass accuracy of less than 5 parts per million (ppm).
Furthermore, the presence of two chlorine atoms in this compound results in a characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, the expected intensity ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, providing a distinct signature that further confirms the presence and number of chlorine atoms in the structure. researchgate.net Analysis of fragmentation patterns in the mass spectrum can provide additional structural information. researchgate.net
Interactive Table 2: Theoretical HRMS Data for this compound (C₇H₇Cl₂NO).
| Ion Species | Calculated Exact Mass (m/z) | Relative Abundance (%) |
| [M]⁺• (C₇H₇³⁵Cl₂NO)⁺• | 190.9904 | 100.0 (Reference) |
| [M+1]⁺• (¹³CC₆H₇³⁵Cl₂NO)⁺• | 191.9938 | 7.7 |
| [M+2]⁺• (C₇H₇³⁵Cl³⁷ClNO)⁺• | 192.9875 | 65.0 |
| [M+3]⁺• (¹³CC₆H₇³⁵Cl³⁷ClNO)⁺• | 193.9908 | 5.0 |
| [M+4]⁺• (C₇H₇³⁷Cl₂NO)⁺• | 194.9845 | 10.6 |
This detailed isotopic pattern, combined with the high accuracy of the mass measurement, makes HRMS a definitive method for confirming the molecular formula of this compound.
Computational and Theoretical Chemistry Studies on 2,6 Dichloro 3 Methoxy 5 Methylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations would provide fundamental insights into the intrinsic properties of 2,6-dichloro-3-methoxy-5-methylpyridine.
Geometric Optimization and Molecular Structure Prediction
Geometric optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. stackexchange.comcrystalsolutions.eu For this compound, this process would involve iterative calculations to adjust the positions of the atoms until the net forces on each atom are close to zero, resulting in the most stable, lowest-energy conformation of the molecule. scm.com
This analysis would yield precise predictions of key structural parameters. semanticscholar.org A data table would typically be generated to summarize these findings.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-Cl | Value | | | | C-N | Value | | | | C-C (ring) | Value | C-N-C | Value | | | C-O | Value | C-C-Cl | Value | | | O-CH₃ | Value | C-C-O | Value | C-C-O-C | Value | | C-CH₃ | Value | | | |
The optimized structure would reveal the planarity of the pyridine (B92270) ring and the spatial orientation of its substituents: the two chlorine atoms, the methoxy (B1213986) group, and the methyl group.
Electronic Structure Analysis (HOMO-LUMO, Fukui Functions, Global Reactivity Descriptors)
Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and electronic properties. This is primarily achieved through the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO represents the ability of a molecule to donate an electron, indicating regions susceptible to electrophilic attack. The LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org A smaller gap suggests higher reactivity and lower stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment. semanticscholar.org
Fukui functions would be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed, localized picture of reactivity.
Table 2: Predicted Electronic Properties and Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available.
| Parameter | Value (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
Simulation of Spectroscopic Parameters (NMR Chemical Shifts, IR, UV-Vis)
Computational chemistry allows for the simulation of various spectra, which can be used to interpret and verify experimental data. scielo.org.zaresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. mdpi.com These theoretical shifts are invaluable for assigning signals in experimentally obtained NMR spectra.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode (e.g., C-Cl stretching, C-H bending, ring vibrations). This theoretical spectrum helps in the assignment of absorption bands in an experimental FT-IR spectrum. longdom.orgrasayanjournal.co.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. materialsciencejournal.org This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to electronic transitions between molecular orbitals (often from the HOMO to the LUMO or nearby orbitals).
Non-Linear Optical (NLO) Properties Prediction
Computational methods can predict the Non-Linear Optical (NLO) response of a molecule, which is crucial for applications in optoelectronics and photonics. journaleras.combohrium.com Key NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), would be calculated. scirp.org A large hyperpolarizability value suggests that the molecule could be a promising candidate for NLO materials. These properties are highly dependent on the molecular structure, electron delocalization, and the presence of electron-donating and electron-withdrawing groups.
Mechanistic Insights from Computational Chemistry
Beyond static molecular properties, computational chemistry is a vital tool for exploring the dynamics of chemical reactions.
Exploration of Reaction Pathways and Transition States
For reactions involving this compound, computational methods could be used to map out the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the geometry and energy of the transition state —the highest energy point along the reaction coordinate—can be located.
The energy difference between the reactants and the transition state determines the activation energy barrier of the reaction, which is directly related to the reaction rate. By modeling different possible pathways, chemists can predict which reaction mechanism is most favorable and gain a fundamental understanding of how the reaction proceeds at a molecular level.
Regioselectivity Prediction and Validation
The prediction of regioselectivity in chemical reactions is a cornerstone of computational organic chemistry. For this compound, the pyridine ring is adorned with two electron-withdrawing chlorine atoms, an electron-donating methoxy group, and an electron-donating methyl group. The interplay of these electronic effects, along with steric hindrance, governs the preferred sites for electrophilic and nucleophilic attack.
Computational models can predict regioselectivity by calculating the distribution of electron density and the energies of reaction intermediates. For electrophilic aromatic substitution, the most likely site of reaction is the position with the highest electron density. Conversely, nucleophilic aromatic substitution is favored at electron-deficient positions, often activated by strong electron-withdrawing groups.
In the case of this compound, the chlorine atoms at the 2- and 6-positions strongly withdraw electron density from the ring through induction, making these positions and the C4 position susceptible to nucleophilic attack. The methoxy and methyl groups, being electron-donating, will direct electrophiles to the ortho and para positions. However, with the 2, 3, 5, and 6 positions substituted, the only available position for electrophilic attack is C4.
Studies on related 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution is highly dependent on the nature and position of other substituents on the ring. For instance, the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles can lead to substitution at either the 2- or 6-position, with the outcome influenced by both electronic and steric factors.
To illustrate the predictive power of computational methods, the following table presents hypothetical activation energies for nucleophilic and electrophilic attack at the C4 position of a model substituted pyridine, based on trends observed in computational studies of similar compounds.
| Reaction Type | Position of Attack | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic Aromatic Substitution | C4 | 35 | Less Favorable |
| Electrophilic Aromatic Substitution | C4 | 25 | More Favorable |
Note: These values are illustrative and based on general principles of pyridine reactivity. Actual values would require specific quantum chemical calculations for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing valuable information about their conformational flexibility, intermolecular interactions, and adsorption behavior on surfaces. For this compound, MD simulations can reveal how it interacts with solvent molecules, other organic molecules, or material surfaces.
Intermolecular Interactions and Adsorption Behavior Relevant to Pyridine Derivatives
The functional groups present in this compound dictate the types of intermolecular interactions it can participate in. These include:
Halogen Bonding: The two chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.
MD simulations of pyridine derivatives on various surfaces have shown that the orientation and strength of adsorption are highly dependent on the nature of the surface and the substituents on the pyridine ring. For example, halogenated pyridines have been observed to form well-ordered monolayers on metal surfaces, with the orientation of the molecules influenced by a combination of halogen bonding and π-surface interactions.
The table below summarizes the potential intermolecular interactions for this compound and their estimated relative strengths, as inferred from studies on analogous compounds.
| Interaction Type | Participating Atoms/Groups | Estimated Relative Strength |
| Halogen Bonding | C-Cl --- O/N | Moderate |
| Hydrogen Bonding | O-CH₃ --- H-X | Weak to Moderate |
| π-π Stacking | Pyridine Ring --- Aromatic Ring | Moderate |
| Dipole-Dipole | Polar C-Cl and C-O bonds | Weak |
| van der Waals | Entire Molecule | Weak |
Quantum Chemical Approaches to Pyridine Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure, stability, and reactivity of molecules. For this compound, these methods can provide quantitative data on various molecular properties.
The stability of the molecule can be assessed by calculating its heat of formation and bond dissociation energies. The presence of two chlorine atoms is expected to stabilize the pyridine ring through inductive electron withdrawal. The reactivity can be understood by analyzing the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
The substituents on the pyridine ring significantly influence the energies of these frontier orbitals. Electron-withdrawing groups like chlorine lower the energies of both the HOMO and LUMO, making the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack. Conversely, electron-donating groups like methoxy and methyl raise the HOMO and LUMO energies.
The following table presents a qualitative summary of the expected effects of the substituents in this compound on key quantum chemical descriptors, based on established principles and data from related pyridine derivatives.
| Quantum Chemical Descriptor | Effect of Dichloro Substitution | Effect of Methoxy Substitution | Effect of Methyl Substitution | Overall Predicted Effect |
| HOMO Energy | Lowering | Raising | Raising | Lowered relative to pyridine |
| LUMO Energy | Lowering | Raising | Raising | Significantly lowered relative to pyridine |
| HOMO-LUMO Gap | Decreased | Decreased | Decreased | Relatively small gap, indicating potential for reactivity |
| Electron Density on Ring | Decreased | Increased | Increased | Unevenly distributed, with electron-poor and electron-rich regions |
| Molecular Stability | Increased | - | - | Relatively stable molecule |
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in Agrochemical Synthesis
Although no direct evidence links 2,6-Dichloro-3-methoxy-5-methylpyridine to specific agrochemical products, its structural analogs are key components in the synthesis of crop protection agents.
Closely related compounds, such as 2-chloro-5-methylpyridine and its derivatives, serve as vital intermediates in the production of certain herbicides. epo.orggoogle.com For example, 2-chloro-5-methylpyridine can be chlorinated to produce 2-chloro-5-trichloromethylpyridine, a precursor for synthesizing potent grass herbicides. epo.org Similarly, other chlorinated methylpyridines are foundational in creating agrochemicals that are effective and exhibit low toxicity. google.com The general synthetic utility of dichloropyridine derivatives in agricultural chemistry is well-documented in patent literature, where they are used to build the core structures of active compounds. google.comgoogle.com
The derivatization of the dichloropyridine scaffold is a common strategy for producing biologically active molecules. For instance, compounds like 2,6-dichloro-3-nitropyridine are used to synthesize various substituted pyridines that can serve as intermediates for pharmaceuticals and other agricultural applications. google.com The process often involves nucleophilic substitution of one or both chlorine atoms to introduce different functionalities, thereby tuning the biological activity of the final product.
Building Block for Complex Heterocyclic Structures
Halogenated pyridines are fundamental building blocks for synthesizing more complex heterocyclic systems. The reactivity of the chloro-substituents allows for their use in cross-coupling reactions and other transformations to construct fused ring systems or introduce complex side chains. While specific examples for this compound are absent from the literature, related molecules like 2,6-dichloro-3-cyano-5-fluoropyridine are used in the synthesis of naphthyridine antibacterial compounds. google.com The synthesis of diverse pyridine (B92270) derivatives often starts from simpler, functionalized pyridine rings. organic-chemistry.org
Applications in Materials Science (e.g., Organic Electronic Devices, Functional Materials)
The field of materials science often utilizes nitrogen-containing heterocycles for the development of functional materials. Pyridine-based structures, particularly those that can be functionalized to create extended π-conjugated systems, are of interest for applications in organic electronics. For example, pyridine-3,5-dicarbonitrile moieties have been investigated for use in organic light-emitting diodes (OLEDs). However, there is no available research specifically detailing the use of this compound in materials science applications.
Environmental Fate and Degradation Studies of Substituted Chlorinated Methoxypyridines
Environmental Pathways of Chlorinated Pyridine (B92270) Degradation
The environmental persistence and transformation of chlorinated pyridine derivatives are determined by both abiotic and biotic degradation pathways. researchgate.net The structure of the pyridine ring and the nature and position of its substituents significantly influence its susceptibility to degradation. researchgate.net While pyridine itself can be readily degraded in soil, the presence of chlorine atoms tends to increase persistence. researchgate.net The environmental fate of these compounds is a function of photochemical transformations, hydrolysis, surface attenuation, transport, and biological degradation. researchgate.net
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated pyridines, the primary abiotic mechanisms are hydrolysis and photolysis.
Hydrolysis: This process involves the reaction of a compound with water. The susceptibility of chlorinated pyridines to hydrolysis is dependent on factors such as pH and temperature. For instance, the organophosphate pesticide chlorpyrifos (B1668852) degrades via hydrolysis to its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). epa.gov This hydrolysis of both chlorpyrifos and its intermediate, chlorpyrifos oxon, to TCP is accelerated at elevated pH (alkaline hydrolysis). epa.gov In contrast, some modern pyridine derivatives, like flupyradifurone, have been shown to be relatively stable against hydrolysis under typical environmental conditions, with half-lives exceeding 150 days. researchgate.net
Photolysis: This mechanism involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis occurs when the molecule itself absorbs light energy, while indirect photolysis involves other substances (photosensitizers) in the water absorbing light and producing reactive species that then degrade the compound. chemrxiv.org
Research on 3,5,6-trichloro-2-pyridinol (TCP) shows that its photodegradation in water follows pseudo-first-order kinetics. researchgate.net The rate of degradation increases with pH, reaching a maximum at pH 5 and above. researchgate.net The presence of reactive oxygen species can enhance this process; for example, the addition of hydrogen peroxide (H₂O₂) was found to increase the removal rate of TCP by a factor of 1.5. researchgate.net Similarly, other chlorinated pyridines have shown susceptibility to photolysis. While some compounds may be stable under sunlight, they can be degraded rapidly under UV light, indicating that direct photolysis is a significant degradation pathway. researchgate.net
| Degradation Mechanism | Influencing Factor | Effect on Degradation Rate | Example Compound |
|---|---|---|---|
| Hydrolysis | pH | Increased rate at elevated (alkaline) pH | Chlorpyrifos to TCP epa.gov |
| Temperature | Generally increases with temperature | General Principle | |
| Photolysis | pH | Rate can be pH-dependent; increased for TCP at pH > 5 | 3,5,6-trichloro-2-pyridinol (TCP) researchgate.net |
| Light Source | Rapid degradation under UV light vs. slower under sunlight | Flupyradifurone researchgate.net | |
| Photosensitizers (e.g., H₂O₂) | Can increase the rate of indirect photolysis | 3,5,6-trichloro-2-pyridinol (TCP) researchgate.net |
Biotic Degradation Mechanisms (e.g., Biodegradation, Dechlorination)
Biotic degradation, mediated by microorganisms, is a critical pathway for the breakdown of chlorinated pyridines in soil and water. nih.gov The rate of transformation is highly dependent on the specific substituents on the pyridine ring, with halogenated pyridines generally degrading more slowly than other derivatives like hydroxypyridines or pyridine carboxylic acids. nih.gov
Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov A key step in the breakdown of these compounds is dechlorination, the removal of chlorine atoms from the pyridine ring. This is often a crucial initial step, as it can reduce the toxicity of the compound and make the ring more susceptible to further microbial attack. eurochlor.org One common mechanism is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org
Microbial Transformation of Chlorinated Pyridine Derivatives
A diverse range of bacteria and fungi have been identified that can transform and degrade chlorinated pyridine derivatives. nih.gov These microorganisms employ various enzymatic pathways to break down these compounds. For example, the degradation of pyridine often proceeds through hydroxylated intermediates, where oxygen is incorporated from water molecules. researchgate.net
Studies on the widely-researched metabolite 3,5,6-trichloro-2-pyridinol (TCP) have led to the isolation of several effective microbial strains. The fungus Cladosporium cladosporioides Hu-01 has been shown to completely metabolize 50 mg/L of TCP. nih.govnih.gov Similarly, the bacterium Micrococcus luteus ML is capable of degrading 61.6% of a 50 mg/L TCP solution within 24 hours under optimal conditions. nih.gov Other identified degrading bacteria include Ralstonia sp. and Cupriavidus sp. semanticscholar.org The initial steps in the microbial degradation of pyridine itself have been elucidated in Arthrobacter sp., which involves a two-component monooxygenase system that performs an oxidative cleavage of the pyridine ring. nih.gov
| Microorganism | Type | Compound Degraded | Key Finding |
|---|---|---|---|
| Cladosporium cladosporioides Hu-01 | Fungus | 3,5,6-trichloro-2-pyridinol (TCP) | Completely metabolizes TCP; utilizes it as a carbon source. nih.govnih.gov |
| Micrococcus luteus ML | Bacteria | 3,5,6-trichloro-2-pyridinol (TCP) | Degrades 61.6% of 50 mg/L TCP in 24 hours. nih.gov |
| Ralstonia sp. T6 | Bacteria | 3,5,6-trichloro-2-pyridinol (TCP) | Metabolizes TCP, producing a green metabolite. semanticscholar.org |
| Cupriavidus sp. DT-1 | Bacteria | 3,5,6-trichloro-2-pyridinol (TCP) | Degrades TCP via a novel metabolic pathway involving three dechlorination steps. semanticscholar.org |
| Arthrobacter sp. 68b | Bacteria | Pyridine (unsubstituted) | Utilizes a monooxygenase for direct oxidative cleavage of the pyridine ring. nih.gov |
Metabolite Identification from Degradation of Related Compounds (e.g., 3,5,6-trichloro-2-pyridinol)
Identifying the intermediate metabolites is key to understanding the full degradation pathway and the potential for the formation of other harmful compounds. Due to the lack of specific studies on 2,6-Dichloro-3-methoxy-5-methylpyridine, research on the closely related and extensively studied compound 3,5,6-trichloro-2-pyridinol (TCP) provides crucial insights.
In the degradation of TCP by Micrococcus luteus ML, seven intermediate metabolites were detected, suggesting two possible degradation pathways. nih.gov These proposed pathways are a hydrolytic-oxidative dechlorination pathway and a denitrification pathway. nih.gov This is the first report of two distinct degradation pathways for TCP occurring within a single bacterial strain. nih.gov
Another study involving Ralstonia sp. T6 identified a green metabolite during TCP degradation, which was putatively identified as 3,6-dihydroxypyridine-2,5-dione. semanticscholar.org Research on Cupriavidus sp. DT-1 revealed a novel metabolic pathway where TCP is degraded to 2-hydroxypyridine (B17775) (2-HP) through three successive dechlorination steps. semanticscholar.org
The degradation of chlorpyrifos by the fungus Cladosporium cladosporioides Hu-01 showed a transient accumulation of TCP, which was then rapidly transformed without the formation of other persistent metabolites detectable by GC-MS. nih.govplos.org This indicates the fungus possesses the complete metabolic pathway for the detoxification of both the parent compound and its primary chlorinated pyridine metabolite. nih.gov
Research on Remediation Strategies for Chlorinated Pyridine Contamination
Contamination of soil and groundwater by chlorinated pyridines necessitates the development of effective remediation strategies. ny.gov Research has explored various physical, chemical, and biological methods to address this issue.
Physical and Chemical Remediation: Conventional methods for groundwater contamination include pump-and-treat systems, where contaminated water is extracted and treated. ny.govnumberanalytics.com Advanced Oxidation Processes (AOPs) have proven to be a promising alternative for degrading recalcitrant compounds like chlorinated pyridines. researchgate.net One such method is Fenton's oxidation, which uses iron and hydrogen peroxide to generate highly reactive hydroxyl radicals that can break down these pollutants. researchgate.net Studies on 2-chloropyridine (B119429) achieved up to 75% degradation using a Fenton-like process with laterite soil as the iron source. researchgate.net Another novel approach involves a carbonate-activated hydrogen peroxide process that enhances the nucleophilic dechlorination of chloropyridines. nih.gov
Bioremediation: Bioremediation utilizes the metabolic capabilities of microorganisms to degrade contaminants. numberanalytics.com This can be a more cost-effective and environmentally friendly approach. researchgate.net Strategies for remediating chlorinated solvent contamination often involve injecting substrates like emulsified soybean oil into the subsurface to stimulate the growth and activity of naturally occurring degrading bacteria (enhanced reductive dechlorination). numberanalytics.comosti.gov For chlorinated pyridine contamination specifically, the isolation of effective degrading strains like Cladosporium, Micrococcus, and Cupriavidus suggests their potential application in bioremediation efforts for contaminated sites. nih.govnih.govsemanticscholar.org Combining technologies, such as using in-situ chemical oxidation (ISCO) for source zones and monitored natural attenuation (MNA) or bioremediation for the surrounding plume, can be an effective strategy for complex sites. cascade-env.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methodologies for polysubstituted pyridines often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to 2,6-dichloro-3-methoxy-5-methylpyridine and its analogs.
Key areas for exploration include:
Green Chemistry Approaches: Investigating one-pot multicomponent reactions could significantly streamline the synthesis, improving atom economy and reducing purification steps. nih.govacs.org The use of greener solvents, biodegradable catalysts, and alternative energy sources such as microwave irradiation and ultrasonication should be explored to minimize environmental impact. acs.org
Catalytic Strategies: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, could offer high yields, selectivity, and catalyst recyclability. Research into thermo-catalytic conversion processes using renewable feedstocks could also provide a sustainable pathway to pyridine-based compounds. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
A potential synthetic precursor, 2,6-dichloro-3-nitropyridine, can be synthesized through the nitration of 2,6-dichloropyridine (B45657). google.com Further research could focus on the sustainable reduction of the nitro group and subsequent methylation and methoxylation steps.
Exploration of Undiscovered Reactivity Patterns
The electronic properties of the pyridine (B92270) ring, influenced by the chloro, methoxy (B1213986), and methyl substituents, suggest a rich and largely unexplored reactivity profile for this compound.
Future investigations should focus on:
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are susceptible to displacement by various nucleophiles. wikipedia.orgyoutube.com Systematic studies with a wide range of nucleophiles (N-based, O-based, S-based, and C-based) are needed to understand the regioselectivity and reactivity under different conditions. nih.govlibretexts.org The electron-donating methoxy group and electron-withdrawing chloro groups create a unique electronic environment that could lead to interesting and potentially unexpected substitution patterns.
Directed Metalation: The substituents on the pyridine ring could direct metalation at specific positions, enabling further functionalization. Exploring directed ortho-metalation (DoM) strategies could provide access to a new range of derivatives.
Cross-Coupling Reactions: The chloro groups serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of aryl, alkynyl, and amino groups, respectively.
C-H Functionalization: Investigating the direct functionalization of the C-H bond on the pyridine ring would be a highly atom-economical approach to creating new derivatives.
Understanding these reactivity patterns will be crucial for the strategic design of novel compounds with desired properties.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process.
Future computational studies on this compound should include:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate various molecular properties, including electron density distribution, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO). ias.ac.inresearchgate.netresearcher.life This information can provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.
Reaction Mechanism and Kinetics Modeling: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as SNAr, and to predict their reaction rates and regioselectivity. nih.gov This can help in optimizing reaction conditions and in understanding the role of the different substituents in influencing reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of derivatives is synthesized and their biological activities are tested, QSAR modeling can be used to establish a mathematical relationship between the chemical structure and the biological activity. This can aid in the design of new, more potent compounds.
These computational approaches will provide a deeper understanding of the fundamental properties of this compound and facilitate the rational design of its derivatives.
Expanding the Scope of Derivatization for Novel Applications
The versatile reactivity of this compound makes it an attractive scaffold for the synthesis of a wide range of derivatives with potential applications in various fields, particularly in agrochemicals and pharmaceuticals.
Promising areas for derivatization and application include:
Agrochemicals: Pyridine-based compounds are well-represented among commercial fungicides, herbicides, and insecticides. researchgate.netresearchgate.netbohrium.comnih.gov The derivatization of the this compound core by introducing different pharmacophores could lead to the discovery of novel and effective crop protection agents. For example, the synthesis of novel 4-chloropyrazole-based pyridines has shown potent fungicidal activity. acs.org
Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical drugs. A practical synthetic route to a key intermediate for an antiemetic drug involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with a nitrogen nucleophile, followed by conversion of the trifluoromethyl group. nih.gov This highlights the potential of similar derivatization strategies for this compound to generate new drug candidates.
Materials Science: Substituted pyridines can also be used as building blocks for functional materials, such as ligands for metal complexes and components of organic light-emitting diodes (OLEDs).
Systematic derivatization and subsequent screening of the resulting compound libraries are essential steps to uncover the full application potential of this promising chemical entity.
Q & A
Q. What are the established synthetic routes for 2,6-dichloro-3-methoxy-5-methylpyridine, and how do reaction conditions influence yield?
A common approach involves alkylation and halogenation of pyridine derivatives. For example, methyl fluorosulfonate can alkylate pyridine 1-oxides to generate intermediates, which are then treated with cyanide or chlorine sources. Reaction temperature (e.g., 0–5°C for halogenation) and solvent polarity significantly affect regioselectivity and yield . Characterization via NMR (e.g., distinguishing Cl substituents at C2/C6) and HPLC (purity >95%) is critical.
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of:
- ¹H/¹³C NMR : To verify methoxy (-OCH₃) and methyl (-CH₃) groups (e.g., δ 3.8–4.0 ppm for OCH₃).
- Mass spectrometry (MS) : Molecular ion peaks at m/z 206 (M⁺) confirm the molecular formula C₈H₇Cl₂NO.
- Elemental analysis : %Cl should match theoretical values (34.4%).
- HPLC : Retention time comparison with standards ensures purity .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
The compound’s stability depends on:
- Moisture sensitivity : Store under inert gas (N₂/Ar) due to potential hydrolysis of Cl substituents.
- Light sensitivity : Protect from UV light to prevent demethylation of the methoxy group.
- Temperature : Long-term storage at –20°C minimizes decomposition. Substituent effects (e.g., electron-withdrawing Cl groups) enhance thermal stability compared to unhalogenated analogs .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in halogenation regioselectivity during synthesis?
Contradictions arise when competing pathways (e.g., electrophilic vs. radical halogenation) produce different isomers. To address this:
Q. What methodologies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent ratio) to identify optimal conditions.
- Inline monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates.
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance Cl incorporation efficiency .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Reproducibility checks : Verify synthesis protocols (e.g., recrystallization solvents).
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may alter physical properties.
- Cross-validate data : Compare with structurally similar compounds (e.g., 5-methoxy-4-methylpyridin-3-amine•HCl, δ 226 in catalogs) .
Q. What strategies are effective for analyzing degradation products under stressed conditions (e.g., heat, pH extremes)?
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (24h, 40°C) and analyze via:
- UPLC-PDA : Detect demethylated (loss of OCH₃) or hydrolyzed (Cl → OH) products.
- HRMS : Identify exact masses of degradation fragments.
- Kinetic modeling : Calculate activation energy (Eₐ) for decomposition pathways .
Q. How can computational tools predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?
- Molecular docking : Simulate interactions with Pd catalysts to predict Suzuki-Miyaura coupling efficiency.
- Hammett plots : Correlate substituent σ values (Cl: +0.23, OCH₃: –0.12) with reaction rates for nucleophilic aromatic substitution.
- Solvent parameter modeling : Use Kamlet-Taft α/β values to optimize solvent selection for SNAr reactions .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.4 (s, 3H, CH₃), δ 3.9 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 162.1 (C-OCH₃), δ 24.8 (C-CH₃) | |
| IR | 1245 cm⁻¹ (C-O stretch), 750 cm⁻¹ (C-Cl) |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| 70°C, 7 days | Demethylation | 2,6-Dichloro-3-hydroxy-5-methylpyridine |
| pH 12, 24h | Hydrolysis | 2-Chloro-3-methoxy-5-methylpyridinol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
